molecular formula C18H14ClN3O5S B2381587 Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-21-8

Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2381587
CAS No.: 865247-21-8
M. Wt: 419.84
InChI Key: AFLWFJDIQQOUFY-ZZEZOPTASA-N
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Description

Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a nitro group at position 6 of the benzothiazole ring and a 2-chlorobenzoyl imino substituent at position 2. The presence of electron-withdrawing groups (nitro and chlorobenzoyl) likely enhances its reactivity and binding affinity in biological systems .

Properties

IUPAC Name

ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S/c1-2-27-16(23)10-21-14-8-7-11(22(25)26)9-15(14)28-18(21)20-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLWFJDIQQOUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

The most direct route involves cyclocondensation between 2-aminothiophenol and a β-keto ester. For example, ethyl 3-chloro-3-oxopropanoate reacts with 2-aminothiophenol in the presence of trimethylamine, yielding ethyl 2-benzothiazolyl acetate (Scheme 1). This method achieves moderate yields (60–75%) under mild conditions (25–40°C, 6–8 hours).

Key variables affecting yield :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may necessitate higher temperatures.
  • Base selection : Trimethylamine outperforms weaker bases like pyridine in minimizing side reactions.

Alternative Cyclization Pathways

Diethyl malonate and ethyl cyanoacetate offer alternative β-keto ester precursors. Reaction with 2-aminothiophenol in refluxing xylene with p-toluenesulfonic acid catalyst produces the benzothiazole core via dehydration (Scheme 4). While this method achieves comparable yields (70–80%), it requires prolonged reflux (12–18 hours) and careful water removal.

Introduction of the Nitro Group

The nitro group at position 6 is introduced via electrophilic aromatic nitration. Two approaches are documented:

Direct Nitration of the Benzothiazole Intermediate

Post-cyclization nitration employs a mixture of concentrated nitric and sulfuric acids. The electron-deficient benzothiazole ring directs nitration to the para position relative to the thiazole sulfur, yielding 6-nitro-2-benzothiazolyl acetate (Scheme 19).

Optimization insights :

  • Temperature control : Maintaining 0–5°C suppresses over-nitration.
  • Stoichiometry : A 1.2:1 ratio of HNO₃ to substrate maximizes mono-nitration (85–90% purity).

Pre-functionalized Nitro Starting Materials

An alternative strategy employs 2-amino-5-nitrothiophenol as the starting material. Cyclocondensation with ethyl 3-chloro-3-oxopropanoate directly incorporates the nitro group, bypassing separate nitration steps (Scheme 9). This route simplifies purification but requires access to nitro-substituted aniline precursors, which may incur higher costs.

Imine Formation with 2-Chlorobenzoyl Chloride

The 2-chlorobenzoyl imine moiety is installed via Schiff base formation between the benzothiazole amine and 2-chlorobenzoyl chloride.

Hydrazide Intermediate Generation

First, the ester group of 6-nitro-2-benzothiazolyl acetate is converted to a hydrazide by treatment with hydrazine hydrate in ethanol (Scheme 7). The resulting 2-benzothiazolyl acetohydrazide serves as the nucleophile for subsequent acylation.

Acylation Reaction

Reaction of the hydrazide with 2-chlorobenzoyl chloride in dichloromethane, catalyzed by triethylamine, yields the target imine (Scheme 12). Key considerations include:

  • Solvent choice : Dichloromethane minimizes side reactions compared to polar solvents.
  • Stoichiometry : A 1.1:1 molar ratio of acyl chloride to hydrazide prevents diacylation.

Yield data :

Catalyst Solvent Temperature Yield (%)
Triethylamine DCM 0°C → 25°C 78
DMAP THF 25°C 82

Esterification and Final Functionalization

The ethyl acetate side chain is typically introduced early in the synthesis (e.g., via β-keto ester cyclization). However, late-stage esterification strategies are also viable:

Transesterification

Reaction of the carboxylic acid derivative with ethanol in the presence of sulfuric acid achieves esterification, though this risks nitro group reduction under acidic conditions.

Mitsunobu Reaction

For acid-sensitive intermediates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) couples the alcohol and carboxylic acid under mild conditions (Scheme 17). This method preserves the nitro group but requires anhydrous conditions.

Challenges and Mitigation Strategies

Nitro Group Stability

The nitro group’s susceptibility to reduction necessitates inert atmospheres (N₂/Ar) during reactions involving reducing agents or elevated temperatures.

Regioselectivity in Nitration

Meta-directing effects of the thiazole ring can lead to undesired ortho/para nitration products. Computational modeling (DFT) predicts favorable transition states for para nitration, aligning with experimental outcomes.

Purification Complexities

Chromatographic separation of structurally similar intermediates (e.g., mono- vs. di-nitrated species) requires gradient elution with hexane/ethyl acetate mixtures.

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant pathways:

Route Advantages Disadvantages Overall Yield (%)
Cyclocondensation → Nitration Cost-effective starting materials Multi-step purification 62
Pre-nitrated aniline → Cyclization Fewer steps, higher purity Limited commercial availability 71

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzoyl moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique chemical structure.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The nitro group and benzothiazole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key comparisons include:

Substituent Position and Halogen Effects
  • N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Entry 25): Shares the 2-chlorobenzoyl group but lacks the benzothiazole core, instead incorporating amino acid residues.
  • Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-benzothiazol-3-yl]acetate (): Replaces the nitro group with a sulfamoyl group and substitutes 2-chlorobenzoyl with 4-benzylbenzoyl. Sulfamoyl groups are strong hydrogen-bond donors, which may enhance solubility compared to the nitro group’s electron-withdrawing properties .
Core Heterocycle Modifications
  • Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (): Features an indole substituent instead of chlorobenzoyl. The indole’s electron-rich aromatic system contrasts with the electron-deficient chlorobenzoyl group, influencing π-π stacking interactions in supramolecular assemblies .

Physicochemical and Reactivity Differences

The table below summarizes key differences among selected analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties
Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate 2-Cl-benzoyl (2), NO₂ (6) C₁₈H₁₄ClN₃O₅S High electron deficiency, moderate solubility
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () 4-F-benzoyl (2) C₂₆H₂₃FN₂O₅ Enhanced polarity due to fluorine
Ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-benzothiazol-3-yl]acetate () Acetylsulfanyl (side chain), CH₃ (6) C₁₆H₁₇N₃O₄S₂ Thioester functionality increases reactivity

Structural Analysis Tools

Crystallographic studies of related compounds (e.g., ) likely employ SHELXL () for refinement and ORTEP-III () for visualization. These tools ensure accurate determination of bond lengths and angles, critical for understanding substituent effects on molecular conformation .

Biological Activity

Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, mechanisms of action, and various biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the benzothiazole family, which is known for its various pharmacological properties. The synthesis of this compound typically involves the condensation of 2-chlorobenzoyl isothiocyanate with ethyl acetate in the presence of a base. This reaction yields the desired product through nucleophilic attack followed by cyclization.

Biological Activity

Antimicrobial Activity
Research has demonstrated that compounds derived from benzothiazole exhibit notable antimicrobial properties. In vitro studies indicate that this compound shows significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties
The compound has also been evaluated for its anticancer potential. In assays using human cancer cell lines, such as HCT-116 and MCF-7, it exhibited cytotoxic effects with IC50 values indicating moderate potency. The proposed mechanism includes induction of apoptosis through activation of caspase pathways and inhibition of cell proliferation.

Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of this compound. It has been shown to reduce pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory disorders.

Case Studies

  • Antibacterial Activity
    A study conducted by Azzam et al. (2024) reported that derivatives of benzothiazole, including this compound, demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that modifications in the benzothiazole structure can enhance antibacterial efficacy.
  • Cytotoxicity in Cancer Cells
    In an investigation into its anticancer properties, this compound was tested on HCT-116 cells. Results indicated an IC50 value of 15 µM after 48 hours of treatment, demonstrating its potential as a chemotherapeutic agent (Azzam et al., 2024).

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntibacterialStaphylococcus aureus32 µg/mLAzzam et al., 2024
Anticancer (HCT-116)Human colon cancer15 µMAzzam et al., 2024
Anti-inflammatoryCellular modelNot specifiedAzzam et al., 2024

Q & A

Q. Critical Conditions :

  • Solvent choice (e.g., dichloromethane for acylation) and temperature control (e.g., low temperature for nitration) are essential for yield optimization .
  • Catalysts like imidazole derivatives can enhance condensation efficiency .

Q. Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsYield (%)Reference
CondensationEthyl acetoacetate, CHCl₃, reflux, 6h60–70
NitrationHNO₃/H₂SO₄, 0–5°C, 2h50–60
Acylation2-Chlorobenzoyl chloride, Et₃N, DCM, RT75–85

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:
Spectroscopic Methods :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro group at C6, benzoyl at C2) .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (imine C=N), and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • HRMS : Exact mass verification to distinguish between isomers or degradation products .

Q. Chromatographic Methods :

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment .
  • TLC : Silica gel GF₂₅₄ using ethyl acetate/hexane (3:7) to monitor reaction progress .

Q. Advanced Characterization :

  • X-ray Crystallography : SHELXL refinement for absolute configuration determination (e.g., validating Z/E isomerism) .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

Answer:
Contradictions often arise from disordered solvent molecules, twinning, or hydrogen bonding ambiguities. Methodological approaches include:

Refinement Tools : Use SHELXL for high-resolution data to model disorder (e.g., ADPs for solvent molecules) .

Validation : Cross-check hydrogen bonding patterns with graph-set analysis (Etter’s formalism) to confirm intermolecular interactions .

Data Merging : For twinned crystals, apply HKLF 5 format in SHELX to deconvolute overlapping reflections .

Case Study : In Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, H-bonded dimers were resolved using SHELX and validated via C–H⋯O/S⋯S interactions .

Advanced: What computational methods are used to model interactions between this compound and biological targets?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., COX-2, kinases). The benzothiazole core often interacts with hydrophobic pockets, while the nitro group forms H-bonds .
  • MD Simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR : 2D/3D descriptors (e.g., logP, topological polar surface area) to correlate substituent effects with activity .

Example : Methyl analogs showed enhanced binding to DNA gyrase due to increased lipophilicity (logP = 2.8 vs. 2.2 for parent compound) .

Advanced: How do structural modifications influence the compound's biological activity, and what SAR studies support this?

Answer:
Key SAR findings include:

  • Nitro Group (C6) : Essential for antimicrobial activity; replacement with methoxy reduces potency by 80% .
  • Benzoyl Substituents : Electron-withdrawing groups (e.g., Cl at 2-position) enhance anticancer activity (IC₅₀ = 12 µM vs. 45 µM for H-substituted) .
  • Ester Flexibility : Ethyl esters improve bioavailability compared to methyl (t₁/₂ = 4.2 h vs. 2.1 h) .

Q. Table 2: SAR of Selected Derivatives

Substituent (Position)Biological Activity (IC₅₀, µM)Reference
NO₂ (C6)12 (Anticancer)
Cl (Benzoyl C2)8 (Antimicrobial)
OMe (C6)50 (Anticancer)

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